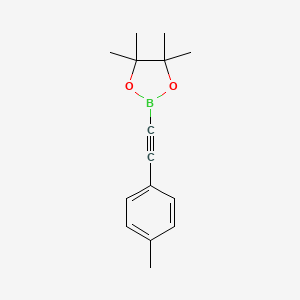
2-(2-Methoxyphenyl)butanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyphenyl)butanedinitrile is an organic compound with the molecular formula C11H10N2O. It is characterized by a butanedinitrile unit that adopts a synclinal conformation, stabilized by weak intermolecular hydrogen bonding
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-Methoxyphenyl)butanedinitrile typically involves the reaction of alkyl dihalide with cyanide. The process includes heating in a water and alcohol system, followed by refluxing to synthesize the compound. The reaction is then followed by filtering, extracting, and rectifying to obtain a pure product . This method is advantageous due to its simplicity, mild conditions, and relatively high yield.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above. The use of alkyl dihalide and cyanide as raw materials, combined with heating and refluxing in a water and alcohol system, allows for efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxyphenyl)butanedinitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated compounds.
Applications De Recherche Scientifique
2-(2-Methoxyphenyl)butanedinitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxyphenyl)butanedinitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through various biochemical interactions, including binding to receptors or enzymes, and modulating signaling pathways . The exact mechanism can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(2-Methoxyphenyl)butanedinitrile include other butanedinitrile derivatives and methoxyphenyl compounds .
Uniqueness
What sets this compound apart is its unique synclinal conformation and the specific hydrogen bonding interactions that stabilize its structure . These features contribute to its distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C11H10N2O |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
2-(2-methoxyphenyl)butanedinitrile |
InChI |
InChI=1S/C11H10N2O/c1-14-11-5-3-2-4-10(11)9(8-13)6-7-12/h2-5,9H,6H2,1H3 |
Clé InChI |
CBFSPHAEJBETSZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(CC#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


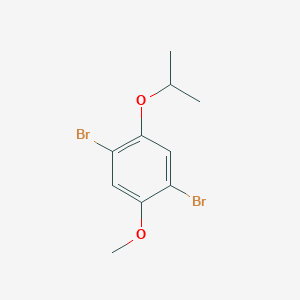

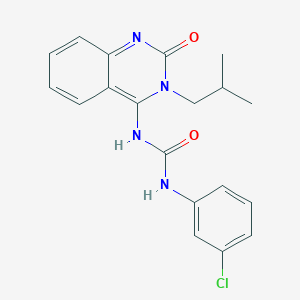
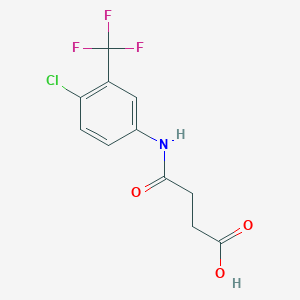

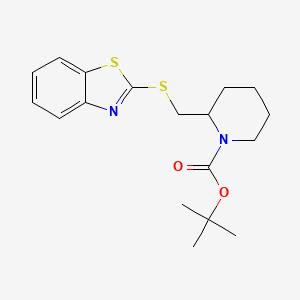
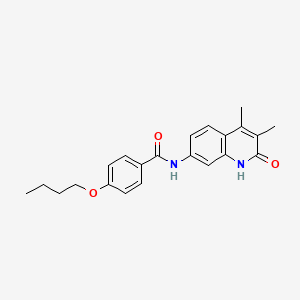

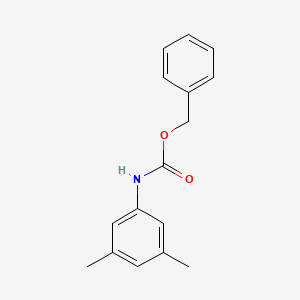
![N-(benzo[d]thiazol-2-yl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14118362.png)
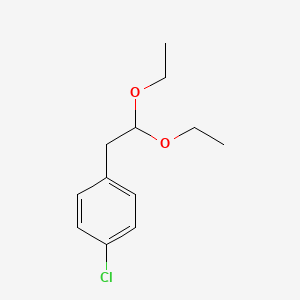
![2,9-Di(9H-carbazol-9-yl)benzo[d]benzo[4,5]imidazo[2,1-b]thiazole](/img/structure/B14118369.png)
![Diethyl [3-(acetylsulfanyl)propyl]phosphonate](/img/structure/B14118371.png)
